1-(4-bromo-2-methylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromo-2-methylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a useful research compound. Its molecular formula is C24H21BrN4O2 and its molecular weight is 477.362. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Polymorphs and Solubilization
Polymorphs of related benzodiazepin-urea compounds have been studied, revealing two crystalline forms (alpha- and beta-forms) obtained by recrystallization, with efforts to enhance solubility and bioavailability through solid dispersion and wet grinding methods. These forms showed enhanced bioavailability compared to mechanical mixtures in in vitro and in vivo studies, highlighting the importance of physical form in drug absorption and efficacy (Yano et al., 1996).
Optical and Nonlinear Applications
Studies on benzodiazepin derivatives, including theoretical designs with various substituents, have shown potential for optical and nonlinear applications. These compounds exhibit significant absorption spectra and high βtot values, suggesting their utility in nonlinear optical (NLO) technologies. The NH2 derivative, in particular, was noted for its remarkably high βtot value, indicating its potential in NLO applications (Shkir et al., 2022).
Colloidal Particles from Solid Dispersion Systems
The formation and characterization of colloidal particles from solid dispersion systems of benzodiazepin-urea compounds have been explored. These colloidal solutions showed stable physicochemical properties and demonstrated good absorption in vivo, suggesting a viable method for enhancing the bioavailability of poorly water-soluble drugs (Yano et al., 1996).
Gastrin/Cholecystokinin-B Receptor Antagonism
Research on benzodiazepin-urea compounds has also included their pharmacological profiling as potent and selective antagonists of gastrin/cholecystokinin-B (CCK-B) receptors. These studies have highlighted their potential therapeutic applications in conditions mediated by CCK-B receptors, such as gastrointestinal disorders (Takinami et al., 1997).
Synthesis and Characterization of Derivatives
The synthesis and characterization of new derivatives and their potential applications in various fields, including anticancer and enzyme inhibition activities, have been explored. These studies contribute to the understanding of the structural and functional versatility of benzodiazepin-urea compounds, opening avenues for novel therapeutic and technological applications (Abdel-ghany et al., 2001).
Propiedades
IUPAC Name |
1-(4-bromo-2-methylphenyl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrN4O2/c1-15-14-17(25)12-13-19(15)26-24(31)28-22-23(30)29(2)20-11-7-6-10-18(20)21(27-22)16-8-4-3-5-9-16/h3-14,22H,1-2H3,(H2,26,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCBZIKVLDGARD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.